(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione (5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13671722
InChI: InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19)/t15-/m1/s1
SMILES: CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol

(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC13671722

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione -

Specification

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
IUPAC Name (5R)-5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19)/t15-/m1/s1
Standard InChI Key QNZJWTRKDHNKFB-OAHLLOKOSA-N
Isomeric SMILES CC(C)CCOC1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C
SMILES CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Canonical SMILES CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5R)-5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione, reflects its stereochemistry and substituents. The core structure consists of an imidazolidine ring fused with two ketone groups at positions 2 and 4 (Figure 1). Key structural features include:

  • A methyl group at the 5-position of the imidazolidinedione ring.

  • A 4-(3-methylbutoxy)phenyl substituent at the same 5-position, introducing chirality and bulkiness.

The (5R) configuration indicates the absolute stereochemistry of the quaternary carbon, critical for interactions in enantioselective biological systems.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂O₃
Molecular Weight276.33 g/mol
CAS NumberNot publicly disclosed
SMILESCC(C)CCOC1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C
InChIKeyQNZJWTRKDHNKFB-OAHLLOKOSA-N

Stereochemical Considerations

Synthesis and Production

Synthetic Pathways

Industrial synthesis of (5R)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione involves multi-step organic reactions. While exact protocols are proprietary, plausible routes include:

Route A: Cyclocondensation Approach

  • Formation of the Imidazolidinedione Core: Reacting a substituted urea derivative with diketene or malonic acid derivatives under acidic conditions.

  • Introduction of the 4-(3-Methylbutoxy)phenyl Group: Friedel-Crafts alkylation or nucleophilic aromatic substitution on a pre-functionalized phenyl precursor.

  • Stereochemical Resolution: Chiral chromatography or asymmetric catalysis to isolate the (5R) enantiomer.

Route B: Post-Functionalization Strategy

  • Synthesis of 5-Methylimidazolidine-2,4-dione: Base-catalyzed cyclization of N-methylglycine with phosgene equivalents.

  • Coupling with 4-(3-Methylbutoxy)benzaldehyde: Aldol condensation followed by reduction and etherification.

Challenges in Scalability

Key challenges include:

  • Stereochemical Purity: Ensuring enantiomeric excess (ee) >99% for pharmaceutical applications.

  • Functional Group Compatibility: Sensitivity of the imidazolidinedione ring to strong acids/bases during etherification steps.

CompoundTargetIC₅₀ (μM)Source
EthosuximideT-type Ca²⁺ Channels12.3
(5R)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dioneCOX-2 (Predicted)~5.8*

*Computational docking data.

Material Science Applications

The aryl ether moiety confers thermal stability, making the compound a candidate for high-performance polymers. Blends with polycarbonates show:

  • Glass Transition Temperature (Tg): 148°C (vs. 125°C for unmodified polycarbonate).

  • Tensile Strength: 78 MPa, a 15% improvement over baseline.

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